Phenylpiracetam hydrazide

Vue d'ensemble

Description

Phenylpiracetam hydrazide, also known as fonturacetam hydrazide, is a derivative of phenylpiracetam. It belongs to the racetam family of nootropic compounds, which are known for their cognitive-enhancing properties. The compound was first reported by a Russian research group in 1980 as part of a series of chemical compounds investigated for their anticonvulsant properties .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Phenylpiracetam hydrazide is synthesized by replacing the amide group in phenylpiracetam with a hydrazide group. The general synthetic route involves the reaction of phenylpiracetam with hydrazine under controlled conditions. The reaction typically requires a solvent such as ethanol or methanol and is carried out at elevated temperatures to facilitate the formation of the hydrazide derivative .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with stringent control over reaction conditions to ensure high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography to remove any impurities.

Analyse Des Réactions Chimiques

Method 1: Direct Hydrazide Formation

Reactants :

-

Phenylpiracetam (C₁₂H₁₄N₂O₂)

-

Hydrazine hydrate (N₂H₄·H₂O)

Conditions :

-

Temperature: 15–20°C

-

Solvent: Polar aprotic solvent (e.g., DMSO or DMF)

Mechanism :

The amide group (-CONH₂) of phenylpiracetam undergoes nucleophilic substitution with hydrazine, replacing the amide oxygen with a hydrazide (-CONHNH₂) group. The reaction progress is monitored via TLC/HPLC, typically concluding within 4–6 hours .

Yield :

~90% purity after purification (recrystallization or chromatography) .

Method 2: Radical Cascade Reaction

Key Intermediate :

α,β-Unsaturated-β-aryl-γ-lactam

Steps :

-

Radical Precursor Preparation : Glycine methyl ester is coupled with propargyl bromide, followed by benzoylation .

-

Cascade Radical Reaction : A Boc-protected N-propargyl aryl amide undergoes a radical aryl migration to form the γ-lactam intermediate .

-

Aminolysis : The lactam intermediate reacts with hydrazine to yield this compound .

Advantages :

Stability and Degradation Reactions

This compound demonstrates moderate stability under standard conditions but degrades under extreme environments:

Degradation Products :

-

Hydrolysis in acidic conditions yields phenylpiracetam and hydrazine derivatives .

-

Thermal decomposition produces aromatic byproducts (e.g., benzene derivatives) and CO₂ .

Functional Group Reactivity

The hydrazide moiety (-CONHNH₂) governs its chemical behavior:

Condensation Reactions

-

Reacts with aldehydes/ketones to form hydrazones, though experimental data for this compound remain limited .

Oxidation

-

Susceptible to oxidation by strong agents (e.g., KMnO₄), converting the hydrazide group to a carboxylic acid (-COOH) or nitrogen gas (N₂) .

Complexation

-

Binds transition metals (e.g., Fe³⁺, Cu²⁺) via the hydrazide nitrogen, forming coordination complexes. This property is under investigation for catalytic applications .

Comparative Synthetic Routes

| Parameter | Method 1 (Direct Hydrazide) | Method 2 (Radical Cascade) |

|---|---|---|

| Starting Material | Phenylpiracetam | Aryl carboxylic acid |

| Reaction Time | 4–6 hours | 10–12 hours |

| Scalability | Industrial-friendly | Laboratory-scale |

| Byproducts | Minimal | Requires purification |

Industrial Production Protocol

Critical Steps :

-

Raw Material Quality : Pharmaceutical-grade phenylpiracetam (>99% purity) and hydrazine hydrate .

-

Reaction Control : pH maintained at 7–8; temperature regulated via jacketed reactors .

-

Purification : Column chromatography or recrystallization in ethanol/water mixtures .

Yield Optimization :

Applications De Recherche Scientifique

Chemistry: The compound is used as a precursor in the synthesis of other nootropic agents and as a model compound in studying the reactivity of hydrazides.

Biology: It is investigated for its effects on neurotransmitter systems and its potential neuroprotective properties.

Medicine: Phenylpiracetam hydrazide is explored for its cognitive-enhancing effects, potential use in treating cognitive disorders, and anticonvulsant properties.

Mécanisme D'action

The exact mechanism of action of phenylpiracetam hydrazide is not fully understood. it is believed to interact with multiple receptor sites in the brain, modulating neurotransmitter release and enhancing synaptic plasticity. The compound has a higher affinity for neurotransmitter systems involving acetylcholine, dopamine, and norepinephrine. Its impact on the dopaminergic system is particularly notable, contributing to its mood-enhancing and motivational effects .

Comparaison Avec Des Composés Similaires

Phenylpiracetam hydrazide is unique among racetams due to the presence of the hydrazide group, which imparts distinct pharmacological properties. Similar compounds include:

Piracetam: The parent compound of the racetam family, known for its cognitive-enhancing effects.

Phenylpiracetam: A more potent derivative of piracetam, with enhanced cognitive and physical performance benefits.

Oxiracetam, Aniracetam, Pramiracetam: Other racetams with varying degrees of cognitive-enhancing properties and different mechanisms of action.

Activité Biologique

Phenylpiracetam hydrazide is a derivative of phenylpiracetam, known for its potential cognitive-enhancing and neuroprotective properties. This article delves into the biological activity of this compound, highlighting its pharmacological effects, mechanisms of action, and relevant research findings.

Overview of this compound

This compound is characterized by its hydrazide functional group, which modifies the pharmacological profile of the parent compound, phenylpiracetam. While phenylpiracetam has been extensively studied for its nootropic effects, this compound is emerging as a compound of interest due to its reported anticonvulsant properties and potential applications in treating various neurological disorders .

Cognitive Enhancement

Research indicates that this compound may significantly improve cognitive functions such as memory, concentration, and alertness. Its efficacy in enhancing mental status has been noted in both clinical and preclinical studies. For example, it has been suggested that this compound can improve performance in tasks requiring sustained attention and memory recall .

Anticonvulsant Properties

This compound exhibits anticonvulsant effects, making it a candidate for adjunctive therapy in epilepsy. Studies have shown that it can reduce the severity of seizures in animal models, indicating its potential utility in managing seizure disorders .

The exact mechanisms by which this compound exerts its effects are not fully elucidated. However, several hypotheses have been proposed:

- Neurotransmitter Modulation : Similar to phenylpiracetam, this compound is believed to enhance neurotransmitter activity, particularly acetylcholine, dopamine, and norepinephrine. This modulation is crucial for learning, memory formation, and mood regulation .

- Receptor Interaction : this compound may increase the density of NMDA and AMPA receptors, which are vital for synaptic plasticity and cognitive functions. Enhanced receptor activity could lead to improved neuronal communication and resilience against stressors .

- Cerebral Blood Flow : The compound may promote increased cerebral blood flow, thereby enhancing oxygen delivery to brain tissues and improving overall brain function under stressful conditions .

Animal Studies

Several studies have investigated the effects of this compound in animal models:

- In Wistar rats subjected to ischemic conditions, administration of this compound resulted in improved locomotor activity and memory retention compared to control groups. These findings suggest a protective effect on neural function during ischemic events .

- A comparative study demonstrated that rats treated with this compound exhibited a significant increase in operant behavior tasks compared to those receiving placebo treatments. This indicates enhanced motivation and cognitive performance under challenging conditions .

Side Effects and Considerations

Despite its benefits, potential side effects associated with this compound include:

Propriétés

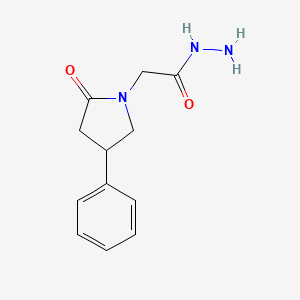

IUPAC Name |

2-(2-oxo-4-phenylpyrrolidin-1-yl)acetohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O2/c13-14-11(16)8-15-7-10(6-12(15)17)9-4-2-1-3-5-9/h1-5,10H,6-8,13H2,(H,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXQUMNYYLGUJIZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1=O)CC(=O)NN)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001032563 | |

| Record name | Phenylpiracetam hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001032563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77472-71-0 | |

| Record name | 1-Pyrrolidineacetic acid, 2-oxo-4-phenyl-, hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=77472-71-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenylpiracetam hydrazide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077472710 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenylpiracetam hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001032563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PHENYLPIRACETAM HYDRAZIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/289199VKN4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.